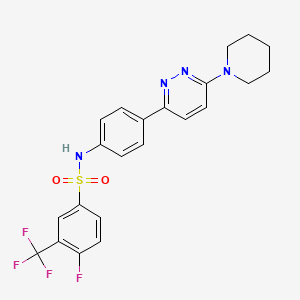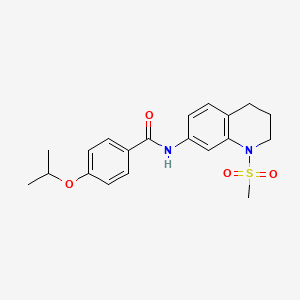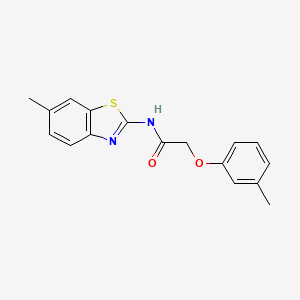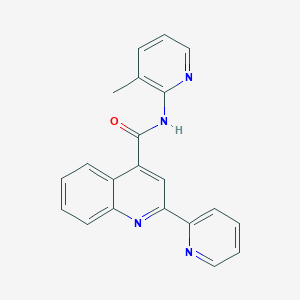![molecular formula C21H20N6O2S B11259640 2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B11259640.png)
2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({6-BENZYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-ETHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazolo-triazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-BENZYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-ETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include benzyl derivatives and triazolo-triazine precursors. The key steps in the synthesis may involve:
Formation of the triazolo-triazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the benzyl group: This step may involve nucleophilic substitution reactions where a benzyl halide reacts with the triazolo-triazine core.
Attachment of the sulfanyl group: This can be done through thiolation reactions using thiol reagents.
Acylation to form the final product: The final step involves acylation of the intermediate compound with 2-ethylphenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-({6-BENZYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-ETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the triazolo-triazine core can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Benzyl halides, nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various benzyl-substituted derivatives.
科学的研究の応用
2-({6-BENZYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-ETHYLPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent due to its unique structural features.
Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Industrial Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 2-({6-BENZYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-ETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The triazolo-triazine core can interact with enzymes or receptors, modulating their activity. The benzyl and sulfanyl groups may enhance binding affinity and specificity. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
類似化合物との比較
Similar Compounds
3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT): Known for its high stability and low toxicity.
3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Exhibits superior thermostability.
Uniqueness
2-({6-BENZYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-(2-ETHYLPHENYL)ACETAMIDE stands out due to its unique combination of the triazolo-triazine core with benzyl and sulfanyl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
分子式 |
C21H20N6O2S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
2-[(6-benzyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C21H20N6O2S/c1-2-15-10-6-7-11-16(15)22-18(28)13-30-21-25-24-20-23-19(29)17(26-27(20)21)12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,22,28)(H,23,24,29) |
InChIキー |
UKRKOZIAEHGJAS-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B11259571.png)
![N-tert-butyl-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11259572.png)
![N-(2-methoxy-5-methylphenyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259575.png)

![N-(2-methoxy-5-methylphenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259588.png)
![8-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B11259590.png)
![7-[4-(diethylamino)phenyl]-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259594.png)
![N-(2,4-dimethoxyphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11259600.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-phenylethanediamide](/img/structure/B11259611.png)
![5-Methyl-3-{[2-oxo-2-(pyrrolidin-1-YL)ethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-7-one](/img/structure/B11259629.png)

